molecular formula CH3BrO3S B6227120 bromomethanesulfonic acid CAS No. 216058-14-9

bromomethanesulfonic acid

Cat. No. B6227120
CAS RN: 216058-14-9
M. Wt: 175
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethanesulfonic acid (BMSA) is an organosulfonic acid derived from bromomethane and is commonly used in chemical synthesis and scientific research. It is a strong acid, with a pKa of 1.4 and is a colorless, hygroscopic solid. BMSA is used in a variety of applications due to its strong acidity, stability, and low cost. It is used in organic synthesis as a catalyst and as a reagent for the preparation of other compounds. Additionally, BMSA has been studied for its role in biochemical and physiological processes, as well as its potential applications in chemical and biological research.

Mechanism of Action

Bromomethanesulfonic acid has been found to inhibit the growth of cancer cells by disrupting the cell membrane. bromomethanesulfonic acid has been found to increase the permeability of the cell membrane, allowing for the influx of ions and molecules into the cell. This increase in permeability has been found to disrupt the cell membrane, leading to cell death. Additionally, bromomethanesulfonic acid has been found to inhibit the activity of enzymes involved in cell growth and metastasis, such as matrix metalloproteinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of bromomethanesulfonic acid have been studied in a variety of organisms. bromomethanesulfonic acid has been found to inhibit the growth of cancer cells in vitro, and has been used to study the mechanisms of cancer cell growth and metastasis. Additionally, bromomethanesulfonic acid has been found to have anti-inflammatory effects in animal models, and has been studied for its potential applications in the treatment of inflammatory diseases. bromomethanesulfonic acid has also been found to have antioxidant properties, and has been studied for its potential applications in the treatment of oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using bromomethanesulfonic acid in lab experiments is its low cost and availability. bromomethanesulfonic acid is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, bromomethanesulfonic acid is a strong acid, with a pKa of 1.4, which makes it useful for a variety of reactions.
However, there are some limitations to using bromomethanesulfonic acid in lab experiments. bromomethanesulfonic acid is a strong acid, and can cause irritation to the skin and eyes. Additionally, bromomethanesulfonic acid can be toxic if inhaled, and should be handled with caution.

Future Directions

The potential applications of bromomethanesulfonic acid in biochemical and physiological research are still being explored. bromomethanesulfonic acid has already been found to have anti-inflammatory and antioxidant properties, and further research is needed to determine its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, bromomethanesulfonic acid has been found to increase the permeability of cell membranes, and further research is needed to determine its potential applications in drug delivery. Additionally, bromomethanesulfonic acid has been found to inhibit the activity of enzymes involved in cell growth and metastasis, and further research is needed to determine its potential applications in cancer treatment. Finally, bromomethanesulfonic acid has been found to be useful in a variety of organic synthesis reactions, and further research is needed to explore its potential applications in the synthesis of other compounds.

Synthesis Methods

Bromomethanesulfonic acid is synthesized by the reaction of bromomethane with sulfuric acid, followed by hydrolysis of the resulting bromomethanesulfonic anhydride. The reaction is shown below:
CH3Br + H2SO4 → CH3SO3H + HBr
CH3SO3H + H2O → CH3SO3H + H2O

Scientific Research Applications

Bromomethanesulfonic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of other compounds, such as esters and amides. Additionally, bromomethanesulfonic acid is used as a catalyst for a variety of reactions, such as the Friedel-Crafts acylation reaction and the Michael addition reaction.
bromomethanesulfonic acid has also been studied for its role in biochemical and physiological processes. In particular, bromomethanesulfonic acid has been studied for its potential applications in cancer research. bromomethanesulfonic acid has been found to inhibit the growth of cancer cells in vitro, and has been used to study the mechanisms of cancer cell growth and metastasis. Additionally, bromomethanesulfonic acid has been studied for its potential applications in drug delivery, as it has been found to increase the permeability of cell membranes to drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of bromomethanesulfonic acid can be achieved through the reaction of methane sulfonic acid with bromine.", "Starting Materials": [ "Methane sulfonic acid", "Bromine" ], "Reaction": [ "In a fume hood, add methane sulfonic acid to a reaction flask.", "Slowly add bromine to the reaction flask while stirring.", "Heat the reaction mixture to 50-60°C and continue stirring for 2-3 hours.", "Allow the reaction mixture to cool to room temperature.", "Add ice-cold water to the reaction mixture to precipitate the product.", "Filter the product and wash with cold water.", "Dry the product under vacuum to obtain bromomethanesulfonic acid as a white solid." ] }

CAS RN

216058-14-9

Product Name

bromomethanesulfonic acid

Molecular Formula

CH3BrO3S

Molecular Weight

175

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.